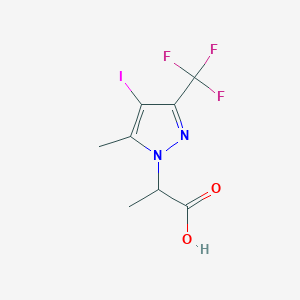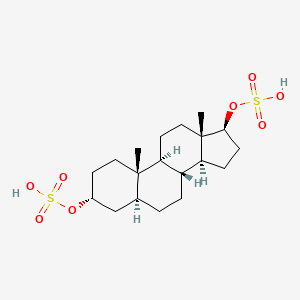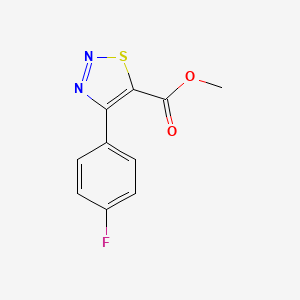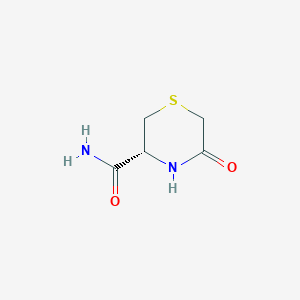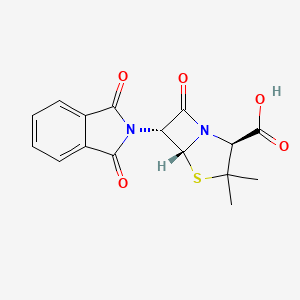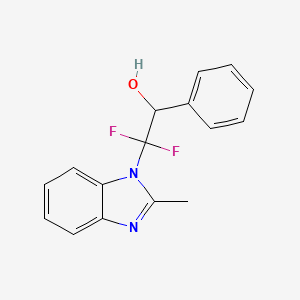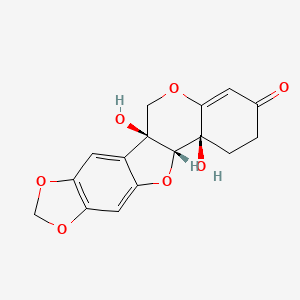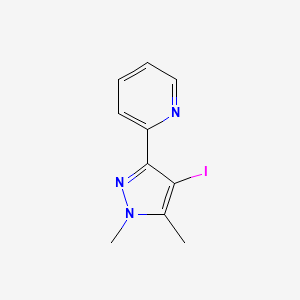
3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a 3,5-difluorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-((3,5-Dichlorophenyl)methyl)-4-pyridinecarboxylic acid: Similar structure but with chlorine atoms instead of fluorine.
3-((3,5-Dimethylphenyl)methyl)-4-pyridinecarboxylic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs.
Propiedades
Número CAS |
211679-02-6 |
|---|---|
Fórmula molecular |
C13H9F2NO2 |
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
3-[(3,5-difluorophenyl)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-10-4-8(5-11(15)6-10)3-9-7-16-2-1-12(9)13(17)18/h1-2,4-7H,3H2,(H,17,18) |
Clave InChI |
GMHGNKFQSXDHRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(=O)O)CC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


